2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid
CAS No.: 1217500-72-5
Cat. No.: VC0036388
Molecular Formula: C12H13BN2O4
Molecular Weight: 260.056
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217500-72-5 |
---|---|
Molecular Formula | C12H13BN2O4 |
Molecular Weight | 260.056 |
IUPAC Name | [2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid |
Standard InChI | InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 |
Standard InChI Key | DDOPLKCYKQDZCF-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O |
Introduction
Chemical Identity and Structure
2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is a heterocyclic organoboronic acid containing both pyrimidine and methoxybenzyl moieties. The compound features a boronic acid group at the 5-position of the pyrimidine ring, which serves as a versatile functional handle for various chemical transformations.
Basic Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
CAS Registry Number | 1217500-72-5 |
Molecular Formula | C₁₂H₁₃BN₂O₄ |
Molecular Weight | 260.06 g/mol |
IUPAC Name | [2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid |
Creation Date | July 26, 2010 |
Last Modified | March 8, 2025 |
These parameters are essential for proper identification and classification of the compound in chemical databases and research literature .
Structural Descriptors
The structural characteristics of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid can be represented through various descriptors:
Descriptor Type | Value |
---|---|
InChI | InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 |
InChIKey | DDOPLKCYKQDZCF-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O |
These structural descriptors provide standardized representations that facilitate computational analysis and structure searching in chemical databases .
Physical and Chemical Properties
Understanding the physicochemical properties of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is crucial for its application in synthesis and research.
Computed Properties
The following table summarizes key computed properties of the compound:
Property | Value | Reference |
---|---|---|
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 6 | |
Rotatable Bond Count | 5 | |
Exact Mass | 260.0968371 Da | |
Monoisotopic Mass | 260.0968371 Da |
These properties influence the compound's behavior in various chemical environments and its potential interactions with biological targets .
Storage Parameter | Recommended Condition |
---|---|
Temperature | 2-8°C |
Atmosphere | Inert (preferably under nitrogen or argon) |
Light Exposure | Protected from light |
Humidity | Low humidity environment |
Proper storage is essential for preserving the integrity of the boronic acid functionality, which can be susceptible to oxidation and hydrolysis under improper storage conditions .
Synthetic Applications
2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid has emerged as a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science.
Role in Cross-Coupling Reactions
The boronic acid functionality makes this compound particularly valuable for cross-coupling reactions, especially Suzuki-Miyaura coupling. These reactions allow for carbon-carbon bond formation between the pyrimidine moiety and various aryl or heteroaryl halides, enabling the synthesis of complex molecules with diverse structural features.
Application in Protein Degrader Development
One of the most significant applications of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is in the synthesis of protein degrader building blocks. These compounds are essential components in targeted protein degradation, a promising approach in drug discovery that aims to selectively eliminate disease-causing proteins.
The pyrimidine scaffold provides a rigid core with defined spatial arrangement of substituents, while the boronic acid group serves as a versatile handle for further functionalization. The 4-methoxybenzyloxy group can act as a protecting group that can be selectively removed at later synthetic stages.
Hazard Type | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | Irritant |
Precautionary Statements | P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 |
These classifications indicate that the compound requires careful handling to minimize exposure and potential adverse effects .
First Aid Measures
In case of accidental exposure, the following first aid measures are recommended:
Exposure Route | Recommended Action |
---|---|
Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |
Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention. |
Inhalation | Remove to fresh air. In severe cases or if symptoms persist, seek medical attention. |
These measures are critical for minimizing potential harm in case of accidental exposure to the compound .
Structure-Activity Relationships and Related Compounds
Understanding the relationship between 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid and structurally similar compounds provides valuable insights into its reactivity and potential applications.
Key Structural Elements
The compound contains several key structural elements that contribute to its chemical behavior:
-
Pyrimidine ring: Provides a nitrogen-containing heterocyclic core with specific electronic properties
-
Boronic acid group: Serves as a reactive site for various transformations, particularly cross-coupling reactions
-
4-Methoxybenzyloxy group: Functions as a protecting group and contributes to the compound's physicochemical properties
Related Compounds
Several structurally related compounds have been reported in the literature:
Compound | CAS Number | Structural Difference |
---|---|---|
2-(4-Methoxyphenyl)pyrimidine-5-boronic acid | 2225175-11-9 | Direct bond between pyrimidine and 4-methoxyphenyl |
2-Methoxypyrimidine-5-boronic acid | 628692-15-9 | Simpler structure with methoxy instead of 4-methoxybenzyloxy |
(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid | N/A | Contains amino linkage instead of oxy linkage |
These related compounds demonstrate the versatility of the pyrimidine-5-boronic acid scaffold and its potential for diverse modifications to tune specific properties .
Vendor | Purity | Available Sizes | Storage Recommendations |
---|---|---|---|
VulcanChem | ≥96% | Research quantities | Inert atmosphere, 2-8°C |
Chemsrc | N/A | N/A | N/A |
ChemBK | N/A | N/A | 2-8°C |
CymitQuimica | Discontinued | Previously available in various sizes | N/A |
These vendors primarily target research institutions and pharmaceutical companies for research and development purposes .
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